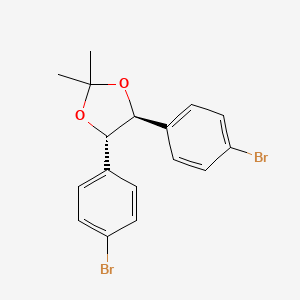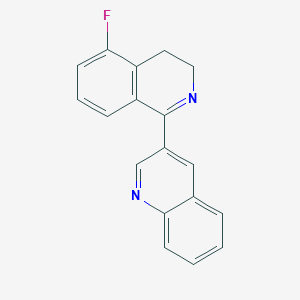
3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated heterocyclic compound that combines the structural elements of quinoline and isoquinoline. The incorporation of a fluorine atom into the isoquinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. One common method includes the use of a catalytic system such as AgOTf/TfOH to achieve the desired fluorinated isoquinoline . Another approach involves the Cu-catalyzed synthesis of fluorinated isoquinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in the synthesis of cyanine dyes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, thereby disrupting essential biochemical processes. For example, it can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in its antibacterial activity.
Comparison with Similar Compounds
3-Fluoroquinoline: A simpler fluorinated quinoline derivative.
5-Fluoroisoquinoline: A fluorinated isoquinoline with similar structural features.
7-Fluoroquinoline: Another fluorinated quinoline with a different substitution pattern
Uniqueness: 3-(5-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline stands out due to its unique combination of the quinoline and isoquinoline structures, along with the presence of a fluorine atom. This combination enhances its biological activity and provides distinct properties that are not observed in simpler fluorinated quinoline or isoquinoline derivatives .
Properties
CAS No. |
919786-21-3 |
|---|---|
Molecular Formula |
C18H13FN2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13FN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
InChI Key |
MRTMCHSWOGDWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
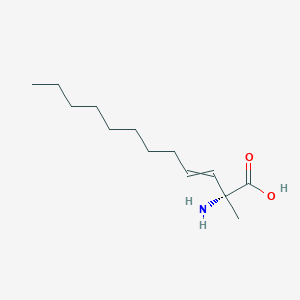
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
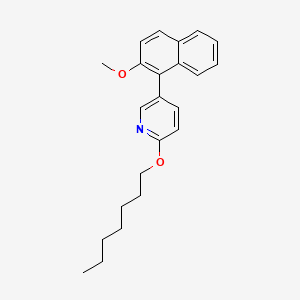
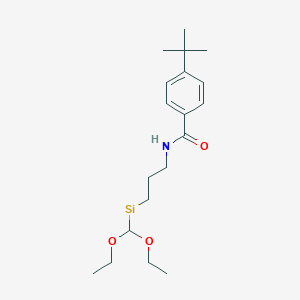
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
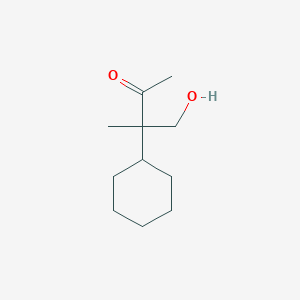
![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
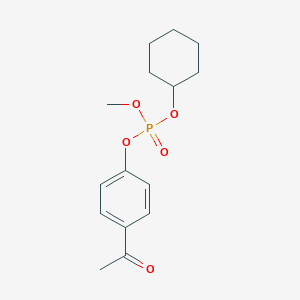
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
